molecular formula C17H18N4O B2697495 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 296770-51-9

2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2697495
CAS No.: 296770-51-9
M. Wt: 294.358
InChI Key: YFTUJKJUAAPGQQ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS 296770-51-9) is a chemical compound with the molecular formula C17H18N4O and a molecular weight of 294.35 g/mol . This intermediate is a derivative of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a structure of significant interest in medicinal chemistry for the development of novel therapeutic agents . Researchers are exploring this specific scaffold for its potential as a potent allosteric inhibitor of HIV-1 integrase, a critical viral enzyme . Compounds in this class bind to the lens epithelium-derived growth factor (LEDGF) allosteric binding site, promoting the aberrant multimerization of the integrase enzyme and effectively inhibiting viral replication. Some derivatives have demonstrated exceptional antiviral activity in cell culture with EC50 values as low as 0.001 µM, and they show a promising profile against common integrase resistance mutations . The structural features of this compound, including the tetrahydro-naphthyridine core, also make it a valuable building block in other research areas, such as the synthesis of ligands for various biological targets . Provided for research and development purposes only, this compound is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-21-8-7-15-14(10-21)16(13(9-18)17(19)20-15)11-3-5-12(22-2)6-4-11/h3-6H,7-8,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTUJKJUAAPGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile represents a significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex naphthyridine structure with various substituents that may influence its biological activity. The molecular formula is C16H18N4OC_{16}H_{18}N_{4}O with a molecular weight of approximately 286.35 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of naphthyridines exhibit notable anticancer activity. For instance, compounds similar to 2-amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine have been shown to induce apoptosis in various cancer cell lines. Aaptamine, a related naphthyridine derivative, demonstrated cytotoxic effects against several cancer types including non-small cell lung cancer (NSCLC) and cervical cancer with IC50 values ranging from 10.47 to 15.03 μg/mL .

Cell Line IC50 (μg/mL)
H1299 (NSCLC)10.47
A549 (NSCLC)15.03
HeLa (Cervical Cancer)Not specified
CEM-SS (Leukemia)Not specified

The mechanisms through which these compounds exert their effects include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Compounds like aaptamine induce G1 phase arrest by downregulating cyclins and CDKs .
  • Apoptosis Induction : Activation of apoptotic pathways has been noted in treated cancer cells.

Case Studies

  • Study on Aaptamine Derivatives : In vitro studies demonstrated that derivatives of aaptamine exhibited enhanced cytotoxicity compared to the parent compound. These derivatives were evaluated against multiple human cancer cell lines including HeLa and MDA-MB-231 (breast cancer), showing significant potency .
  • Mechanistic Studies : Research involving the compound's interaction with the PI3K/AKT/GSK3β signaling pathway revealed its potential for inhibiting tumor growth and metastasis through modulation of matrix metalloproteinases (MMPs) .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption characteristics with moderate lipophilicity aiding in their bioavailability. Toxicological profiles suggest that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to establish safety margins.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the naphthyridine core can enhance antimicrobial potency while maintaining low toxicity levels .
  • Antiparasitic Properties : The compound has been evaluated for its antiparasitic activity. In vivo studies involving a mouse model of leishmaniasis highlighted promising results with certain naphthyridine derivatives demonstrating effective parasite load reduction . This suggests potential therapeutic applications in treating parasitic infections.
  • Cardiovascular and Renal Disorders : The compound is also being explored as a non-steroidal antagonist of the mineralocorticoid receptor. This application is particularly relevant for the prophylaxis and treatment of cardiovascular and renal disorders such as heart failure and diabetic nephropathy . Its mechanism of action could provide a novel approach to managing these conditions.

Materials Science Applications

  • Corrosion Inhibition : Recent studies have investigated the use of naphthyridine derivatives as corrosion inhibitors for mild steel in acidic environments. The electrochemical properties of these compounds suggest they can effectively reduce corrosion rates, making them suitable for protective coatings in industrial applications .
  • UV Absorption Properties : Compounds related to this compound are being studied for their UV absorption capabilities in textile applications. These materials can enhance the durability and longevity of fabrics by providing protection against UV degradation .

Electrochemical Studies

The electrochemical behavior of naphthyridine derivatives has been extensively studied to understand their potential as redox-active materials. These compounds can serve as electron donors or acceptors in various electrochemical reactions, which could be harnessed for energy storage applications or as sensors for detecting environmental pollutants .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial and antiparasitic agentsEffective against bacteria and parasites
Treatment for cardiovascular and renal disordersNon-steroidal antagonist potential
Materials ScienceCorrosion inhibitionEffective in reducing corrosion rates in mild steel
UV protection in textilesEnhances durability against UV degradation
Electrochemical StudiesRedox-active materialsPotential use in energy storage and environmental sensors

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amine group at position 2 participates in nucleophilic substitution and condensation reactions:

  • Alkylation/Acylation :
    Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., K₂CO₃/DMF) to form N-alkylated or N-acylated derivatives. For example:

    R-X+NH2-naphthyridinebaseR-NH-naphthyridine+HX\text{R-X} + \text{NH}_2\text{-naphthyridine} \xrightarrow{\text{base}} \text{R-NH-naphthyridine} + \text{HX}

    Yields typically exceed 70% for alkylation with ethyl bromoacetate .

  • Schiff Base Formation :
    Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives. This reaction is pH-dependent, requiring mildly acidic conditions (pH 4–6).

Electrophilic Reactions at the Aromatic Methoxyphenyl Group

The para-methoxyphenyl substituent undergoes electrophilic aromatic substitution (EAS):

  • Nitration/Sulfonation :
    Reacts with nitric acid or sulfuric acid to introduce nitro or sulfonic acid groups at the ortho and para positions relative to the methoxy group. Reaction conditions (e.g., H₂SO₄, 50°C) yield monosubstituted products predominantly .

  • Demethylation :
    The methoxy group is cleaved under strong acidic conditions (e.g., HBr/AcOH) to yield a phenolic derivative.

Reactivity of the Carbonitrile Group

The nitrile group at position 3 participates in:

  • Hydrolysis :
    Reacts with aqueous NaOH (10% w/v) under reflux to form the corresponding carboxylic acid:

    R-CNNaOHR-COOH\text{R-CN} \xrightarrow{\text{NaOH}} \text{R-COOH}

    Conversion rates exceed 85% after 6 hours .

  • Nucleophilic Addition :
    Reacts with Grignard reagents (e.g., CH₃MgBr) to form ketones after hydrolysis .

Cyclization and Ring-Modification Reactions

The tetrahydro-1,6-naphthyridine core undergoes intramolecular cyclization under specific conditions:

  • Smiles Rearrangement :
    In the presence of NaOH/EtOH, the compound undergoes a Smiles rearrangement to form fused heterocycles (e.g., furo[2,3-c]-naphthyridines) via thiyl radical intermediates .

  • Lactam Formation :
    Heating with NaH in THF induces lactamization, forming a six-membered lactam ring .

Biological Activity-Driven Modifications

The compound’s acetylcholinesterase (AChE) inhibitory activity has driven research into derivatives:

  • Methoxy Group Optimization :
    Replacement of the methoxy group with bulkier substituents (e.g., ethoxy) enhances AChE binding affinity by 2–3 fold .

  • Amino Group Functionalization :
    Acylation with lipophilic groups (e.g., trifluoroacetyl) improves blood-brain barrier permeability .

Spectroscopic Characterization

Key data for reaction validation:

  • IR Spectroscopy :

    • NH₂ stretch: 3220–3260 cm⁻¹

    • CN stretch: 2208–2210 cm⁻¹ .

  • ¹H NMR :

    • Methoxyphenyl protons: δ 6.8–7.3 ppm (doublet, J = 8.5 Hz) .

Comparison with Similar Compounds

Substituent Variations at Position 2

  • 2-Thioxo Analogs :
    • 4-(4-Methoxyphenyl)-6-methyl-2-thioxo-2,4a,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (4c) :
  • Replaces the amino group with a thioxo (S=O) group.
  • Lower synthesis yield (10.8% vs. ~45% for amino derivatives) suggests reduced stability or reactivity during cyclocondensation .
  • The thioxo group may reduce hydrogen-bonding capacity but enhance hydrophobic interactions.
    • S-Alkylated Derivatives :
  • S-Methyl or S-benzyl analogs (e.g., from compound 1 in ) exhibit altered electronic profiles.
  • 2-Chloro Analogs :

    • 2-Chloro-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS 1708401-43-7) :
  • Chlorine substitution at position 2 introduces electron-withdrawing effects, lowering basicity compared to the amino group.
  • May improve metabolic stability but reduce interactions with acidic residues in enzymes .

Substituent Variations at Position 4

  • 4-Phenyl vs. 4-(4-Methoxyphenyl): 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile:
  • Lacks the methoxy group, reducing electron-donating effects and π-system extension.
  • Lower polarity may decrease solubility but increase membrane permeability .
    • 4-(4-Carboxyphenyl) Derivatives :
  • Carboxy groups (e.g., in ) introduce acidity (pKa ~4-5), enabling ionization at physiological pH, which enhances aqueous solubility but may limit blood-brain barrier penetration .

Variations at Position 6

  • 6-Benzyl vs. 6-Methyl: 2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (1):
  • Higher lipophilicity (logP) compared to the methyl analog could improve tissue distribution .

  • 6-(Prop-2-ynyl) Derivatives: 2-Amino-4-phenyl-6-(prop-2-ynyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (2):
  • Propargyl groups enable click chemistry modifications but may introduce metabolic liabilities (e.g., oxidation via cytochrome P450) .

Electronic and Steric Effects

  • Amino Group (Position 2): Enhances hydrogen-bond donation, critical for targeting kinases or GPCRs. Chloro or thioxo analogs lack this feature, likely reducing potency in such applications .
  • 4-Methoxyphenyl (Position 4) : The methoxy group donates electrons via resonance, stabilizing positive charges and enhancing interactions with aromatic residues (e.g., tyrosine or phenylalanine) .

Pharmacological Potential

  • Target Compound: The amino and methoxy groups make it a candidate for PDE9A inhibition (similar to BAY-7081 derivatives in ) or Hsp90 modulation (as in ) .
  • Chloro Analogs : Preferable for targets requiring electrophilic interactions (e.g., covalent inhibitors) .

Data Tables

Table 2: Predicted Properties of Selected Derivatives

Compound Molecular Weight logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 323.39 2.1 2 5
4c () 339.42 2.8 1 5
2-Chloro-4-(3-fluorophenyl)-... (CAS 1774903-32-0) 301.74 3.2 0 4
2-Amino-6-benzyl-4-phenyl-... () 340.43 3.5 2 4

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-(4-methoxyphenyl)-6-methyl-1,6-naphthyridine-3-carbonitrile, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving substituted piperidone derivatives. For example, starting with N-propargyl-piperidin-4-one, a THF-based reaction with DIPEA and propargyl bromide under reflux achieves intermediate formation. Flash column chromatography (gradient elution: 30%–60% ethyl acetate in hexane) is critical for purification, yielding ~45% product . Optimizing stoichiometry of malononitrile and aldehydes in MCRs, coupled with TLC monitoring, minimizes side reactions. Reaction temperature (e.g., AcOH reflux at 110°C) and catalytic bases like piperidine enhance cyclization efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure, and how should contradictory data be resolved?

  • Methodological Answer : Combine 1H^1H NMR, 13C^{13}C NMR, IR, and MS for structural validation. For example, IR peaks at ~2200 cm1^{-1} confirm nitrile groups, while 1H^1H NMR signals at δ 1.5–2.5 ppm (multiplet) indicate methyl and methoxy protons. Contradictions in spectral data (e.g., unexpected splitting patterns) should be addressed via 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model electronic properties (HOMO-LUMO gaps, dipole moments) and predict reactivity. Molecular docking against target proteins (e.g., kinases) identifies substituents at the 4-methoxyphenyl or 6-methyl groups that improve binding affinity. Reaction path search algorithms (e.g., GRRM) simulate intermediate stability, aiding in the selection of substituents that minimize energy barriers .

Q. What strategies mitigate byproduct formation during the synthesis of 1,6-naphthyridine derivatives?

  • Methodological Answer : Byproducts often arise from incomplete cyclization or competing pathways. Use kinetic control by adjusting reaction time (e.g., TLC monitoring at 2-hour intervals) and temperature. For example, reducing reflux time from 10 to 6 hours in AcOH suppresses dimerization. Employ scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : Steric hindrance from the 6-methyl group slows nucleophilic attacks at the C3 position, verified via Hammett plots using para-substituted aryl groups. Electron-withdrawing substituents (e.g., nitro at the 4-phenyl position) increase electrophilicity at C5, confirmed by 13C^{13}C NMR chemical shifts. Computational Fukui indices identify electrophilic/nucleophilic sites for targeted functionalization .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Theoretical predictions (e.g., via ChemAxon or ACD/Labs) often assume ideal crystallinity. Experimental deviations (e.g., observed mp 163–165°C vs. predicted 168°C) may arise from polymorphic forms. Recrystallize from polar aprotic solvents (DMF/EtOH) and analyze via PXRD to identify dominant crystal phases. DSC thermograms quantify purity-driven melting point depression .

Q. What experimental controls are essential when evaluating the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC-UV (λ = 254 nm) with a C18 column. Use deuterated solvents in 1H^1H NMR to track hydrolysis of the nitrile group. Include antioxidant additives (e.g., BHT) in acidic conditions to suppress radical-mediated decomposition .

Methodological Innovations

Q. Can machine learning models predict optimal reaction conditions for novel derivatives?

  • Methodological Answer : Train neural networks on datasets of reaction yields, solvents, and catalysts (e.g., from Reaxys or ICSD). Feature engineering should include descriptors like solvent polarity (ET30) and catalyst electronegativity. Validate models via leave-one-out cross-validation (LOOCV) to ensure generalizability. Implement automated high-throughput screening to refine predictions .

Q. How do advanced separation technologies (e.g., membrane filtration) improve purification of synthetic intermediates?

  • Methodological Answer : Nanofiltration membranes (MWCO 300–500 Da) selectively retain high-MW byproducts while allowing the target compound (<400 Da) to permeate. Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., 70% MeOH in H2O) to enhance flux. Compare with traditional chromatography to assess yield recovery (typically 85% vs. 60–70% for flash chromatography) .

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